molecular formula C16H25NO3 B14406856 Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate CAS No. 84971-31-3

Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate

Cat. No.: B14406856
CAS No.: 84971-31-3
M. Wt: 279.37 g/mol
InChI Key: DIZABAKDTMEZNG-UHFFFAOYSA-N
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Description

Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate typically involves the reaction of 4-ethoxy-3-methyl-5-propylphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate group to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while bromination can produce brominated aromatic compounds.

Scientific Research Applications

Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl N-(propan-2-yl)carbamate: Similar in structure but lacks the ethoxy and propyl groups.

    Ethyl N-(propan-2-yl)carbamate: Similar but with an ethyl group instead of the aromatic ring.

Uniqueness

Propan-2-yl (4-ethoxy-3-methyl-5-propylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methyl, and propyl groups provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

84971-31-3

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

propan-2-yl N-(4-ethoxy-3-methyl-5-propylphenyl)carbamate

InChI

InChI=1S/C16H25NO3/c1-6-8-13-10-14(17-16(18)20-11(3)4)9-12(5)15(13)19-7-2/h9-11H,6-8H2,1-5H3,(H,17,18)

InChI Key

DIZABAKDTMEZNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)NC(=O)OC(C)C)C)OCC

Origin of Product

United States

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